1-benzyl-1H-pyrazole-3-carbaldehyde
Overview
Description
1-Benzyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 321405-31-6 . Its IUPAC name is this compound . The molecular weight of this compound is 186.21 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H10N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Antioxidant and Anti-Inflammatory Activity
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which are structurally related to 1-benzyl-1H-pyrazole-3-carbaldehyde, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. The study discovered that certain derivatives exhibited significant antioxidant potency, outperforming standard antioxidants in some assays. Additionally, a few of these compounds also demonstrated notable anti-inflammatory effects (Sudha, Subbaiah, & Mahalakshmi, 2021).
Synthesis of Novel Heterocycles
Research involving 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound similar to this compound, led to the development of novel heterocyclic compounds. These compounds were synthesized using reactions with various hydrazides, demonstrating the versatility and potential for generating new chemical entities with pyrazole-based structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Antimicrobial Activity of Chitosan Schiff Bases
Pyrazole derivatives, including those structurally similar to this compound, were synthesized and used to create Schiff bases with chitosan. These novel compounds exhibited antimicrobial activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Hamed et al., 2020).
Anticonvulsant and Analgesic Studies
Compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, structurally related to this compound, were synthesized and evaluated for anticonvulsant and analgesic activities. Several of these compounds demonstrated potent effects in these areas, showcasing the therapeutic potential of pyrazole derivatives (Viveka et al., 2015).
Synthesis of Fluorescent Benzimidazoles
Benzimidazole compounds containing the pyrazole group were synthesized through a one-step reaction involving o-phenylenediamine and 1-arylpyrazole-4-carbaldehyde. These compounds exhibited strong fluorescence, making them potentially useful in applications like time-resolved fluoroimmunoassay and DNA probes (Tie-gang et al., 2011).
Properties
IUPAC Name |
1-benzylpyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKNXNCAYBLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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